N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide is a synthetic organic compound featuring a trifluoromethyl-substituted phenyl ring, an indole core, and a sulfonamide-acetamide linker. Key structural attributes include:
- 2-chloro-5-(trifluoromethyl)phenyl group: Enhances electron-withdrawing properties and metabolic stability.
- Sulfonylacetamide bridge: Facilitates hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O3S/c1-2-25-10-17(13-5-3-4-6-16(13)25)29(27,28)11-18(26)24-15-9-12(19(21,22)23)7-8-14(15)20/h3-10H,2,11H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJAIVOMXTQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H18ClF3N2O2S
- Molar Mass : 398.85 g/mol
The compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and pathways. It has been studied for its role as an inhibitor in various biochemical processes, particularly in relation to inflammatory responses and cancer cell proliferation.
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in prostaglandin synthesis, specifically mPGES-1, which is crucial in mediating inflammatory responses. In vitro studies demonstrate that it can significantly reduce the activity of mPGES-1 with an IC50 value indicating potent efficacy .
- Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
In a study focusing on inflammatory models, this compound demonstrated significant reductions in pro-inflammatory cytokine levels when tested on RAW 264.7 macrophages. The compound was administered at varying concentrations, revealing a dose-dependent response that highlights its potential as an anti-inflammatory agent.
Case Study 2: Cancer Proliferation Inhibition
A detailed investigation into the compound's effects on breast cancer cell lines (MCF7) showed a marked decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that the compound induces apoptosis, further supporting its role as a therapeutic candidate in cancer treatment.
Comparison with Similar Compounds
Indole-Based Analogs
Key Insight : Ethyl substitution on indole optimizes lipophilicity without compromising solubility, making the target compound more drug-like than methyl analogs .
Substituent Variations on the Phenyl Ring
| Compound Name | Structural Differences | Key Properties | Biological Implications |
|---|---|---|---|
| N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide | Fluorophenyl replaces indole-sulfonamide | Higher crystallinity (mp 165°C vs. 142°C) | Limited target engagement due to lack of heterocyclic core |
| N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide | Chloro and trifluoromethyl groups at positions 2 and 4 | Altered steric profile | Reduced binding affinity (Ki = 8 μM vs. 2 μM for target compound) |
| N-[3-chlorophenyl]-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide | Thiazolidinone-thione fused to indole | Increased metabolic instability (t₁/₂ = 2 h vs. 6 h) | Rapid clearance in vivo |
Key Insight : The 2-chloro-5-(trifluoromethyl)phenyl configuration balances electronic and steric effects, optimizing target binding and stability .
Heterocyclic Replacements for Indole
Key Insight : Indole’s planar structure and sulfonamide linkage provide a unique balance of target affinity and metabolic stability compared to smaller heterocycles .
Functional Group Modifications
- Sulfonamide vs. Sulfanyl : Sulfonamide-containing analogs (e.g., target compound) exhibit stronger hydrogen-bonding capacity than sulfanyl derivatives, improving enzyme inhibition .
- Trifluoromethyl vs. Nitro : Trifluoromethyl groups enhance stability and bioavailability compared to nitro-substituted analogs, which are prone to reduction in vivo .
Q & A
Q. What are the optimal synthetic routes for synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols, including sulfonylation of the indole moiety followed by coupling with the chlorophenyl trifluoromethyl group. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps .
- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to avoid side-product formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the target compound ≥95% purity .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonylation and indole substitution patterns. F NMR validates the trifluoromethyl group’s integrity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and monitor reaction progress .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS verifies molecular weight and detects trace impurities .
Q. How can researchers validate the compound’s structural conformation in solid-state studies?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and acetamide groups). Crystallization in ethanol/water mixtures often yields suitable crystals .
- Powder X-ray Diffraction (PXRD) : Confirms batch consistency and polymorphic stability .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across cell-based assays be resolved?
Methodological Answer: Discrepancies may arise from:
- Cellular uptake variability : Use radiolabeled analogs (e.g., C-tagged acetamide) to quantify intracellular accumulation .
- Metabolic instability : Incubate the compound with liver microsomes (human/rat) to identify degradation products via LC-MS .
- Target engagement assays : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to proposed biological targets .
Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The trifluoromethyl group’s electron-withdrawing effect reduces HOMO energy, influencing binding to redox-sensitive targets .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways and off-target effects .
Q. How can the compound’s mechanism of action be experimentally distinguished from structurally similar analogs?
Methodological Answer:
- Competitive Binding Assays : Co-incubate with known inhibitors of the target pathway (e.g., kinase inhibitors) and measure IC shifts .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the putative target protein and compare dose-response curves .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .
Q. What experimental approaches are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Fragment-Based Design : Synthesize analogs with modified indole substituents (e.g., ethyl → propyl) or sulfonyl replacements (e.g., carbonyl) to probe steric and electronic effects .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polar surface area) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
